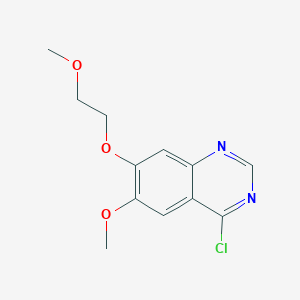
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
概述
描述
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a quinazoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its molecular formula C11H11ClN2O3 and a molecular weight of 238.67 g/mol . Quinazoline derivatives, including this compound, are of significant interest due to their potential therapeutic properties and their role as intermediates in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method includes the alkylation of ethyl 3,4-dihydroxybenzoate using 2-bromoethylmethyl ether and potassium carbonate, followed by nitration with nitric acid and acetic acid . This process yields ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which is further processed to obtain the desired quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the attached functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to modified quinazoline rings .
科学研究应用
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell signaling and cancer progression . By inhibiting EGFR-TK phosphorylation, this compound can block tumor cell signal transduction, leading to the inhibition of tumor growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Uniqueness
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .
属性
IUPAC Name |
4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-3-4-18-11-6-9-8(5-10(11)17-2)12(13)15-7-14-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOUPJMWGXARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














